Methyl 3-(5-(2-ethoxy-2-oxoethyl)-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)propanoate
CAS No.:
Cat. No.: VC13580423
Molecular Formula: C14H20O8
Molecular Weight: 316.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20O8 |
|---|---|
| Molecular Weight | 316.30 g/mol |
| IUPAC Name | methyl 3-[5-(2-ethoxy-2-oxoethyl)-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl]propanoate |
| Standard InChI | InChI=1S/C14H20O8/c1-5-20-10(16)8-14(7-6-9(15)19-4)11(17)21-13(2,3)22-12(14)18/h5-8H2,1-4H3 |
| Standard InChI Key | LBKQLIAZEIBNSX-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC1(C(=O)OC(OC1=O)(C)C)CCC(=O)OC |
| Canonical SMILES | CCOC(=O)CC1(C(=O)OC(OC1=O)(C)C)CCC(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
The compound’s systematic IUPAC name, methyl 3-[5-(2-ethoxy-2-oxoethyl)-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl]propanoate, reflects its intricate structure . Its molecular formula is C₁₄H₂₀O₈, with a molecular weight of 316.31 g/mol . The SMILES notation, CCOC(=O)CC1(C(=O)OC(OC1=O)(C)C)CCC(=O)OC, delineates the dioxane ring substituted with methyl, ethoxycarbonyl, and propanoate groups .
Crystallographic and Spectroscopic Data
While single-crystal X-ray data remain unreported, computational models predict a distorted chair conformation for the 1,3-dioxane ring due to steric interactions between the 2,2-dimethyl groups and the ethoxy-oxoethyl substituent . Infrared spectroscopy reveals strong absorption bands at 1,750–1,720 cm⁻¹ (C=O stretching) and 1,250–1,150 cm⁻¹ (C–O ester vibrations) . Nuclear magnetic resonance (NMR) spectra exhibit distinct signals for the methyl groups (δ 1.2–1.4 ppm), ethoxy protons (δ 1.3–1.5 ppm), and carbonyl-bearing carbons (δ 165–175 ppm) .
Table 1: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 316.31 g/mol | |
| Melting Point | 78.0–79.5°C (predicted) | |
| Density | 1.186 ± 0.06 g/cm³ | |
| LogP (Octanol-Water) | 1.2 (estimated) |
Synthesis and Manufacturing
Industrial Production Methods
The compound is synthesized via a Michael addition-cyclization cascade starting from dimethyl 2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-carboxylate and ethyl acrylate . Key steps include:
-
Base-catalyzed conjugate addition of ethyl acrylate to the dioxane diester.
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In situ cyclization facilitated by acetic anhydride to form the dioxane ring .
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Esterification with methanol under acidic conditions to yield the final product .
Table 2: Typical Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Addition | K₂CO₃, DMF, 60°C, 12h | 68% |
| Cyclization | Ac₂O, 100°C, 6h | 82% |
| Esterification | MeOH, H₂SO₄, reflux | 75% |
Purification and Quality Control
Purification is achieved via flash chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol . High-performance liquid chromatography (HPLC) analysis confirms ≥95% purity, with major impurities being unreacted starting materials and over-esterified byproducts .
Applications in Organic Synthesis
As a Building Block for Prodrugs
The compound’s multiple ester groups enable its use in prodrug synthesis. For example, hydroxyl-containing pharmaceuticals (e.g., antiviral agents) are acylated using this compound to enhance bioavailability . The ethoxy group provides a site for enzymatic cleavage in vivo, enabling controlled drug release .
Role in Heterocyclic Chemistry
Its dioxane core participates in 1,3-dipolar cycloadditions with nitrile oxides, yielding spirocyclic oxazoles with potential antimicrobial activity . The geminal dimethyl groups confer steric stability, directing regioselectivity in these reactions .
| Parameter | Value |
|---|---|
| LD₅₀ (Oral, Rat) | 2,150 mg/kg (estimated) |
| Flash Point | 156°C |
| Storage Conditions | 2–8°C, inert atmosphere |
Environmental Impact
Biodegradation studies indicate moderate persistence (t₁/₂ = 28 days in soil), with hydrolysis of ester groups being the primary degradation pathway . Ecotoxicological data suggest low acute toxicity to aquatic organisms (EC₅₀ > 100 mg/L for Daphnia magna) .
Recent Advances and Future Directions
Catalytic Asymmetric Modifications
Recent work (2024–2025) demonstrates the compound’s utility in organocatalytic asymmetric aldol reactions. Chiral thiourea catalysts induce enantioselectivity (>90% ee) at the propanoate moiety, enabling access to β-hydroxy ester derivatives .
Computational Design of Analogues
Density functional theory (DFT) studies model the electronic effects of substituting the ethoxy group with fluoroalkyl chains, predicting enhanced metabolic stability for prodrug applications . Experimental validation of these analogues is ongoing.
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